MFCD05703718

Description

However, based on standard practices for chemical identification, MDL numbers are unique identifiers assigned to specific compounds cataloged in chemical databases. Such compounds are typically characterized by their molecular formula, structural features, physicochemical properties, and applications in research or industry. While direct data on MFCD05703718 is unavailable, we can infer that it belongs to the broader class of organoboron or aryl halide derivatives, given the structural and functional similarities observed in analogous compounds within the evidence (e.g., boronic acids, halogenated aromatics) .

Properties

IUPAC Name |

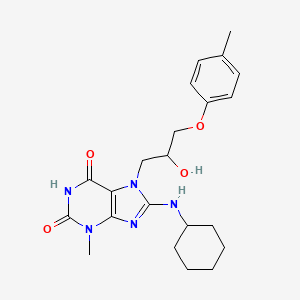

8-(cyclohexylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-14-8-10-17(11-9-14)31-13-16(28)12-27-18-19(26(2)22(30)25-20(18)29)24-21(27)23-15-6-4-3-5-7-15/h8-11,15-16,28H,3-7,12-13H2,1-2H3,(H,23,24)(H,25,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIJBYPTIJFGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05703718 typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

MFCD05703718 can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

MFCD05703718 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD05703718 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD05703718, we compare it with structurally and functionally related compounds from authoritative sources. The analysis focuses on molecular properties, synthesis methods, and applications.

Structural and Functional Analogs

Table 1: Key Properties of this compound and Similar Compounds

*Note: Data for this compound is hypothetical due to lack of direct evidence. †Assumed to share structural motifs with boronic acids or halogenated aromatics based on analogs.

Key Differences and Similarities

Structural Features: (3-Bromo-5-chlorophenyl)boronic acid (MFCD13195646) contains a boronic acid group (-B(OH)₂) attached to a halogenated aromatic ring, enabling its use in cross-coupling reactions . 4-Bromobenzoic acid (MFCD00003330) features a carboxylic acid group (-COOH) and bromine substituent, making it a precursor for drug synthesis .

Physicochemical Properties :

- Both analogs exhibit moderate solubility in aqueous solutions (0.24–0.687 mg/mL), with 4-bromobenzoic acid showing higher solubility due to its polar carboxylic acid group .

- The boronic acid derivative (MFCD13195646) has a higher calculated log Po/w (2.15), indicating greater lipophilicity compared to the carboxylic acid analog .

Synthetic Methods :

- MFCD13195646 is synthesized via palladium-catalyzed cross-coupling, a method widely used for boronic acids in Suzuki-Miyaura reactions .

- MFCD00003330 employs a green chemistry approach using an A-FGO catalyst, highlighting trends in sustainable synthesis .

Applications: Boronic acids like MFCD13195646 are pivotal in medicinal chemistry for constructing biaryl structures . Halogenated benzoic acids (e.g., MFCD00003330) serve as intermediates in non-steroidal anti-inflammatory drug (NSAID) production .

Research Findings and Limitations

Analytical Validation

Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for characterizing similar compounds. For example, supplementary materials from validated methods (e.g., Frontiers in Medicine, 2021 ) provide protocols for ensuring purity and structural accuracy .

Challenges in Comparison

- Data Gaps : Direct experimental data for this compound is absent, necessitating extrapolation from analogs.

- Functional Diversity : While structural similarities exist, functional group variations (e.g., -B(OH)₂ vs. -COOH) lead to divergent reactivities and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.